
3-氟-5-(三氟甲基)吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)picolinic acid consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group at position 5. The carboxylic acid functional group is attached to the pyridine ring. For a visual representation, refer to the crystal structure analysis provided in the literature .
科学研究应用
作用机制
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding
Mode of Action
If it behaves similarly to picolinic acid, it may bind to its target proteins and induce structural changes that inhibit function . The presence of fluorine atoms could potentially influence the compound’s binding affinity and selectivity, but this requires further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.01 (iLOGP), 1.7 (XLOGP3), 3.51 (WLOGP), 0.41 (MLOGP), and 2.23 (SILICOS-IT), with a consensus Log Po/w of 1.77 .
Result of Action
If it acts similarly to picolinic acid, it could potentially disrupt the function of zinc finger proteins, leading to downstream effects on the processes these proteins regulate .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
生化分析
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)picolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it can chelate metal ions, which is crucial for enzyme catalysis and stabilization of protein structures. The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the compound’s stability and reactivity in biological systems .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the absorption of zinc ions, which are vital for numerous cellular functions, including DNA synthesis and repair, and enzyme activity . Additionally, its interaction with cellular proteins can lead to changes in cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can maintain its activity for extended periods under controlled conditions, but it may degrade over time, leading to reduced efficacy . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)picolinic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or improving metal ion absorption. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)picolinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, its interaction with enzymes involved in the kynurenine pathway can influence the production of metabolites that play roles in immune response and neuroprotection .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to chelate metal ions also influences its distribution, as it can form complexes that are transported to specific sites within the cell .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)picolinic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
属性
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWUUUZTIMHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514772 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89402-28-8 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

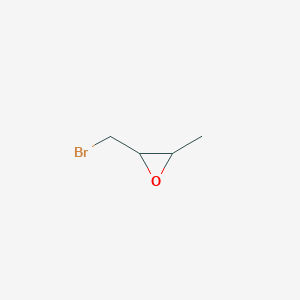

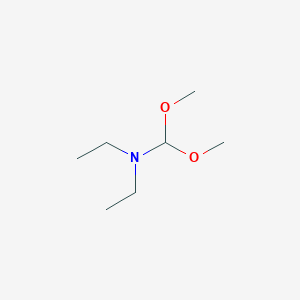
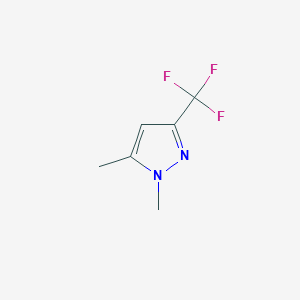
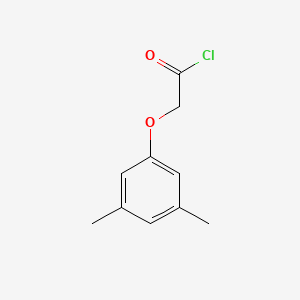


![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
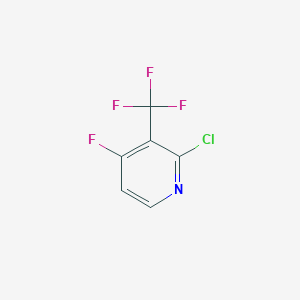
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)
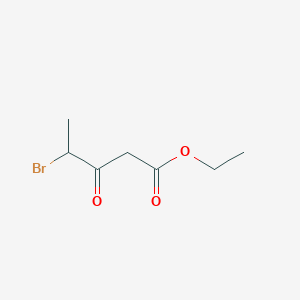
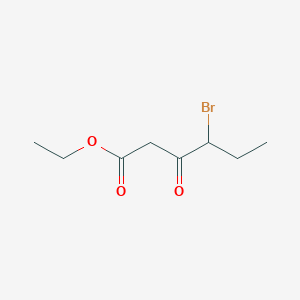
![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)